5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide
Description
The compound 5-[5-(3-hydroxyprop-1-yn-1-yl)thiophen-2-yl]-4-methoxy-2-methyl-N-[(quinolin-8-yl)sulfonyl]benzamide (hereafter referred to as Compound 29) is a structurally complex benzamide derivative designed as a non-nucleoside inhibitor (NNI) targeting the NS5 RNA-dependent RNA polymerase (RdRp) of RNA viruses. Its development stems from structure-based drug design (SBDD) efforts, leveraging crystallographic data of RdRp-inhibitor complexes (e.g., PDB 5HMZ) to optimize binding affinity and antiviral activity . Key structural features include:
- A thiophene-ynol moiety at position 5, which enhances hydrophobic interactions with the RdRp palm domain.
- A 4-methoxy-2-methylbenzamide core that stabilizes the compound in the RdRp active site.
- A quinolin-8-ylsulfonyl group that contributes to π-π stacking and hydrogen bonding with residues like Pro573 and Lys578 .
Compound 29 was identified as part of a series of ethyl 4-hydroxybenzoate (EHB) derivatives, with in silico and experimental studies highlighting its superior inhibitory potency compared to analogs .
Properties
Molecular Formula |
C25H20N2O5S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]-4-methoxy-2-methyl-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H20N2O5S2/c1-16-14-21(32-2)20(22-11-10-18(33-22)8-5-13-28)15-19(16)25(29)27-34(30,31)23-9-3-6-17-7-4-12-26-24(17)23/h3-4,6-7,9-12,14-15,28H,13H2,1-2H3,(H,27,29) |
InChI Key |
IGHQXATTWZGDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=C(S4)C#CCO)OC |
Origin of Product |
United States |
Biological Activity
The compound 5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide (CAS No. 1884574-15-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article details the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.6 g/mol. The structure features various functional groups, including a methoxy group and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N2O5S2 |
| Molecular Weight | 492.6 g/mol |
| CAS Number | 1884574-15-5 |
| Formal Charge | 0 |
| Atom Count | 54 |
| Bond Count | 57 |
| Aromatic Bond Count | 22 |
Research indicates that this compound may exhibit antiviral and anticancer properties, primarily through the inhibition of specific enzymatic pathways. Its structural similarity to known inhibitors suggests that it may interact with viral polymerases or other critical enzymes involved in cell proliferation.
Antiviral Activity
A study highlighted the compound's potential as an inhibitor of Zika virus replication. The compound demonstrated significant inhibitory effects on the viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. The effective concentration (EC50) was determined to be in the low micromolar range, indicating its potency against Zika virus.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways, leading to programmed cell death. The compound's ability to inhibit tumor growth in animal models has also been reported, making it a candidate for further development as an anticancer agent.
Case Studies
- Zika Virus Inhibition : In a study involving Vero cells infected with Zika virus, treatment with the compound resulted in over 80% inhibition of viral replication at concentrations as low as 20 µM. The selectivity index (SI) calculated from cytotoxicity assays indicated a favorable therapeutic window for further exploration .
- Cancer Cell Line Studies : Another investigation assessed the compound's effects on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound 29 belongs to a broader class of RdRp inhibitors featuring benzamide scaffolds with sulfonyl and heteroaromatic substituents. Below, we compare its structural and functional properties with three closely related analogs:
Structural and Functional Comparisons
Key Differentiators
Sulfonyl Group Impact: The quinolin-8-ylsulfonyl group in Compound 29 enhances binding affinity compared to the 3-methoxyphenylsulfonyl group in Compound 27 and the methylsulfonyl group in EHB3. This is attributed to extended π-π interactions with RdRp’s Trp619 and improved hydrogen bonding via the quinoline nitrogen . In contrast, Compound 27’s smaller sulfonyl group reduces hydrophobic contact, while EHB5’s methyl group lacks π-stacking capability .
Substituent Effects :
- The 4-methoxy-2-methylbenzamide core in Compound 29 optimizes steric compatibility with the RdRp active site, whereas the 2,4-dimethoxy core in Compound 27 introduces unfavorable torsional strain .
- The 3-hydroxypropynyl-thiophene moiety in Compound 29 and EHB5 is critical for inhibiting RdRp conformational changes, unlike the propynyloxy group in Compound 1c, which shows reduced thiophene-mediated stabilization .
Synthetic Accessibility: Compound 29’s synthesis involves multi-step coupling of thiophene-ynol intermediates with sulfonylated quinoline, achieving moderate yields (~46–84%) similar to analogs like 1c . In contrast, triazole-based analogs (e.g., compounds in ) require complex cyclization steps, reducing scalability .
Research Findings
In Silico Modeling: Molecular dynamics simulations of RdRp-Compound 29 complexes (derived from PDB 5HMZ) revealed a binding free energy of −42.6 kcal/mol, outperforming EHB5 (−38.9 kcal/mol) due to stronger quinoline-mediated interactions . Substituent modifications at the benzamide core (e.g., 2-methyl vs. 2,4-dimethoxy) were shown to modulate RdRp flexibility, with Compound 29 achieving optimal rigidity for sustained inhibition .
Biological Activity: While exact IC₅₀ values for Compound 29 are undisclosed, it demonstrated >10-fold higher potency than Compound 27 in RdRp inhibition assays, attributed to its enhanced sulfonyl group .
SAR Insights: The quinolin-8-ylsulfonyl group is a critical pharmacophore; replacement with smaller aryl groups (e.g., 3-Cl-phenyl) reduced activity by >50% . The 3-hydroxypropynyl linker’s length and rigidity are essential for maintaining thiophene-RdRp hydrophobic contacts, as shortening or branching (e.g., in Compound 1c) diminished potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
